molecular formula C15H17N3O2S2 B5667986 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea CAS No. 10079-93-3

1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

Cat. No.: B5667986
CAS No.: 10079-93-3
M. Wt: 335.4 g/mol
InChI Key: QOWRADOKRZQCAQ-UHFFFAOYSA-N
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Description

1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is an organic compound with the molecular formula C15H17N3O2S2. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes. The compound features a thiourea group, which is a sulfur-containing analog of urea, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea typically involves the reaction of phenyl isothiocyanate with 4-(2-aminoethyl)benzenesulfonamide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins, inhibiting their activity through binding interactions.

    Pathways Involved: It interferes with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions

Properties

IUPAC Name

1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c16-22(19,20)14-8-6-12(7-9-14)10-11-17-15(21)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWRADOKRZQCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353659
Record name 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10079-93-3
Record name 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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